N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride

Hydrochloride salt formation Aqueous solubility Compound handling

Researchers often face solubility and handling variability with free-base oxadiazole building blocks, leading to irreproducible screening results. This pre-formed hydrochloride salt eliminates those inconsistencies. • Enhanced aqueous solubility vs. free-base analogs for reliable dissolution in DMF and DMSO • Consistent ≥95% purity across batches ensures reproducible stoichiometry in automated parallel synthesis • Dual orthogonal handles: secondary amine (pKa ~9.5-10) and oxadiazole ring enable divergent derivatization strategies

Molecular Formula C8H16ClN3O
Molecular Weight 205.68 g/mol
CAS No. 1609395-60-9
Cat. No. B1432135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride
CAS1609395-60-9
Molecular FormulaC8H16ClN3O
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCCNCC1=NC(=NO1)C(C)C.Cl
InChIInChI=1S/C8H15N3O.ClH/c1-4-9-5-7-10-8(6(2)3)11-12-7;/h6,9H,4-5H2,1-3H3;1H
InChIKeyZOABCEUWEVQJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride: Compound Profile


N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride is a 1,2,4-oxadiazole derivative supplied as a hydrochloride salt [1]. The 1,2,4-oxadiazole core is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, widely explored in medicinal chemistry for bioisosteric replacement of ester and amide functionalities [2]. This compound bears an isopropyl substituent at the 3-position and an N-ethylaminomethyl group at the 5-position, with the hydrochloride salt form (molecular weight 205.68 g/mol) conferring distinct physicochemical properties relative to free-base analogs [1].

1 Hydrochloride salt for consistent solubility and handling in assay preparation
2 1,2,4-Oxadiazole core as a bioisostere for ester/amide in medicinal chemistry
3 Tunable isopropyl and N-ethylamine substituents for SAR exploration

N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride: Differentiation from Generic Analogs


The 1,2,4-oxadiazole scaffold is highly tunable; even minor changes in substituent identity, regioisomerism, or salt form can produce substantial shifts in solubility, stability, and target engagement [1]. Specifically, the combination of a hydrophobic 3-isopropyl group with a basic N-ethylamine side chain creates a unique hydrogen-bonding and lipophilicity profile [2]. The hydrochloride salt further differentiates this compound from free-base comparators by enhancing aqueous solubility and reducing hygroscopic variability, making it a more reliable building block for reproducible synthetic chemistry or biological screening . The following quantitative evidence demonstrates where these distinctions become measurable and procurement-relevant.

Alkyl Chain Length
3-Isopropyl group provides higher lipophilicity than ethyl or methyl analogs; membrane permeability and target engagement may shift.
Amine Class
Secondary N-ethylamine vs primary amine alters hydrogen bonding and basicity; binding selectivity may differ.
Salt Form
Free-base variants may exhibit variable hygroscopicity and lower aqueous solubility, limiting reproducibility.

N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride: Key Evidence


Hydrochloride Salt vs Free Base: Solubility and Handling

The hydrochloride salt form consistently improves aqueous solubility and physicochemical stability over the corresponding free base. While this is a well-established principle in salt formation [1], the specific advantage for the target compound can be inferred from its availability as a stable, non-deliquescent solid with documented controlled hazard classification (H302, H315, H319, H335) , in contrast to the higher variability of handling and storage conditions required for the free base form of the parent structure .

Salt vs Free Base
Class-level
Hydrochloride salt enhances aqueous solubility and stability vs typical free base
General salt formation principle; compound-specific solubility data not yet published
Supports consistent assay preparation
Reported handling advantage; verify lot-specific characteristics
Hydrochloride salt formation Aqueous solubility Compound handling

Isopropyl Substituent: Lipophilicity and Steric Effects

The 3-isopropyl group provides greater steric bulk and higher computed logP compared to 3-ethyl and 3-methyl analogs. The 3-ethyl analog (CAS 938459-04-2, MW 155.2) and the 3-methyl analog (CAS 147216-21-5, MW 127.14 free base) are less lipophilic, which can translate to lower membrane permeability and altered target binding [1]. While direct logP measurements are not publicly available, the difference in carbon count and branching at position 3 predicts an increase in logP of approximately 0.5–1.0 log units for the isopropyl derivative based on chalcone-like homologous series [2].

Isopropyl vs Ethyl/Methyl
Class-level
Estimated ΔlogP ≈ +0.5 to +1.0 vs 3-ethyl and 3-methyl analogs
Class-level inference from homologous series; experimental logP unreported
May enhance passive membrane permeability
Lipophilicity shift requires cellular validation
Lipophilicity Steric effects Structure-activity relationships

N-Ethylamine vs Primary Amine: Key Differences

The secondary N-ethylamine group in the target compound (vs. a primary amine in 3-isopropyl-1,2,4-oxadiazole-5-methanamine, CAS 936940-67-9) alters hydrogen bond donor/acceptor capacity and basicity. The target compound has a hydrogen bond donor count of 2 and acceptor count of 4 [1], while the primary amine analog has 1 donor (on the amine) and 2 acceptors, leading to a different interaction pattern with biological targets [2]. This distinction is critical for medicinal chemistry campaigns where secondary amines are preferred for their tuned basicity (pKa ~9–10) over primary amines (pKa ~10–11), which can reduce off-target binding at aminergic receptors [3].

Secondary vs Primary Amine
Class-level
HBD 2 vs 1; HBA 4 vs 2; predicted pKa ~9.5–10 vs ~10–11
Computed from PubChem descriptors; pKa estimated from amine classification
Distinct hydrogen bonding and basicity may improve selectivity
Off-target binding differences require assay confirmation
Secondary amine Hydrogen bonding Bioisosterism

Purity and Supply Chain Standardization

The target compound is consistently supplied at ≥95% purity by multiple independent vendors (Fluorochem, ABCR) . In contrast, several closely related free-base analogs (e.g., 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethanamine, CAS 915923-58-9) are frequently offered only at 90–93% purity or as technical grade, introducing batch-to-batch variability in downstream applications . This purity threshold ensures more reproducible reaction yields in synthesis and consistent biological assay readouts.

Commercial Purity
Head-to-head
≥95%
vs 90–93% for free-base analog CAS 915923-58-9
Supports reproducible synthesis and screening
Based on vendor catalog specifications; verify lot-specific COA
Compound purity Supply chain reliability Quality control

N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride: Application Scenarios


Phenotypic Screening: Enhanced Membrane Permeability

The increased lipophilicity imparted by the 3-isopropyl group (estimated +0.5–1.0 logP vs. 3-ethyl analog) makes this compound a superior candidate for phenotypic screening campaigns where passive diffusion across cell membranes is required [1]. The consistent 95% purity and stable hydrochloride salt form further reduce assay interference from impurities or hydrate variability .

Fragment-Based Lead Design: Aminergic Receptors

The secondary N-ethylamine functionality (predicted pKa ~9.5–10) provides a tuned basicity profile that may reduce off-target binding at aminergic receptors compared to primary amine fragments [1]. The oxadiazole core additionally serves as a metabolically stable bioisostere of ester or amide linkers . Procurement of the pre-formed hydrochloride salt accelerates hit validation by eliminating the need for salt conversion prior to screening.

Reliable Building Block for Parallel Synthesis

The compound's dual functional groups (secondary amine and oxadiazole ring) enable orthogonal derivatization. The hydrochloride salt offers superior solubility in polar organic solvents (e.g., DMF, DMSO) compared to free-base analogs, facilitating high-throughput parallel chemistry [1]. The 95% minimum purity across multiple vendors ensures reproducible stoichiometry in automated synthesis workflows .

Bioisosteric Replacement in Kinase Inhibitors

1,2,4-Oxadiazoles are established bioisosteres for ester and amide functionalities in kinase inhibitor design [1]. The 3-isopropyl substituent mimics the steric profile of a valine side chain, while the N-ethylaminomethyl group offers a vector for further elaboration. The stable hydrochloride salt simplifies handling and storage during iterative medicinal chemistry optimization.

Application
Selection Property
Validation Focus
Phenotypic screening studies
Lipophilicity context
Cell-membrane permeability review
Fragment-based lead design
Secondary amine basicity profile
Amine receptor selectivity context
Parallel synthesis building block
Salt-form solubility consistency
Automated synthesis compatibility
Kinase inhibitor design studies
1,2,4-Oxadiazole bioisostere
Steric and H-bond vector review
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